molecular formula C20H14FNO5S B442754 Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 438466-46-7

Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Katalognummer: B442754
CAS-Nummer: 438466-46-7
Molekulargewicht: 399.4g/mol
InChI-Schlüssel: YPWMRLGUBQYGDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a fluorophenyl group, and a thiophene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

438466-46-7

Molekularformel

C20H14FNO5S

Molekulargewicht

399.4g/mol

IUPAC-Name

methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H14FNO5S/c1-25-20(24)17-14(11-2-5-13(21)6-3-11)9-28-19(17)22-18(23)12-4-7-15-16(8-12)27-10-26-15/h2-9H,10H2,1H3,(H,22,23)

InChI-Schlüssel

YPWMRLGUBQYGDS-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4

Kanonische SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)C3=CC4=C(C=C3)OCO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.